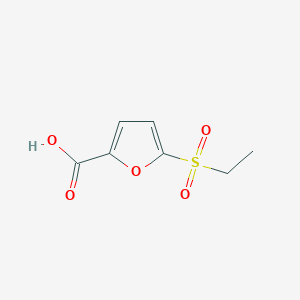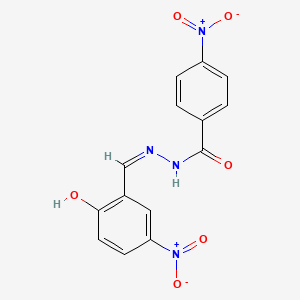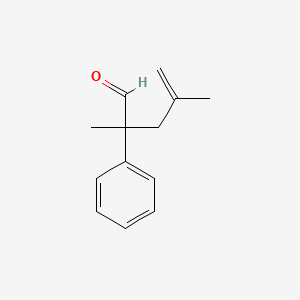
2,4-Dimethyl-2-phenyl-4-pentenal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethyl-2-phenyl-4-pentenal is an organic compound with the molecular formula C13H16O. It is an aldehyde characterized by a phenyl group attached to the second carbon and two methyl groups attached to the fourth carbon of a pentenal chain. This compound is known for its strong rose geranium type odor, making it valuable in the field of perfumery .
Vorbereitungsmethoden
2,4-Dimethyl-2-phenyl-4-pentenal can be synthesized through the base-catalyzed alkylation of hydratropic aldehyde (2-phenylpropanal) with methallyl chloride (2-methyl-2-propenyl chloride). The reaction proceeds as follows :
[ \text{C}9\text{H}{10}\text{O} + \text{C}4\text{H}7\text{Cl} \rightarrow \text{C}{13}\text{H}{16}\text{O} + \text{HCl} ]
In industrial settings, this reaction is typically carried out under controlled conditions to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
2,4-Dimethyl-2-phenyl-4-pentenal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and electrophiles like bromine (Br2) for substitution reactions.
Wissenschaftliche Forschungsanwendungen
2,4-Dimethyl-2-phenyl-4-pentenal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the fragrance industry due to its strong rose geranium type odor.
Wirkmechanismus
The mechanism of action of 2,4-Dimethyl-2-phenyl-4-pentenal involves its interaction with various molecular targets The aldehyde group can form Schiff bases with amines, which can then participate in further chemical reactions
Vergleich Mit ähnlichen Verbindungen
2,4-Dimethyl-2-phenyl-4-pentenal is unique due to its specific structure and odor profile. Similar compounds include:
2,4-Dimethyl-2,4-pentanediol: A diol with similar structural features but different chemical properties.
4-Pentenal, 2,2-dimethyl-: Another aldehyde with a similar backbone but lacking the phenyl group.
These compounds differ in their chemical reactivity and applications, highlighting the uniqueness of this compound in both structure and function.
Eigenschaften
Molekularformel |
C13H16O |
|---|---|
Molekulargewicht |
188.26 g/mol |
IUPAC-Name |
2,4-dimethyl-2-phenylpent-4-enal |
InChI |
InChI=1S/C13H16O/c1-11(2)9-13(3,10-14)12-7-5-4-6-8-12/h4-8,10H,1,9H2,2-3H3 |
InChI-Schlüssel |
HVBRRJHJTBYQAL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)CC(C)(C=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


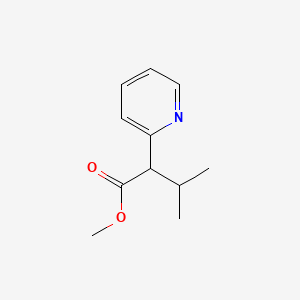
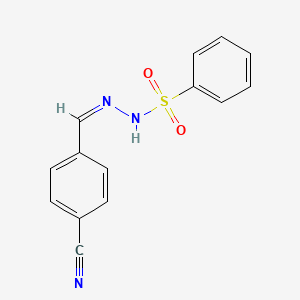
![3-(1,3-benzodioxol-5-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B14112716.png)
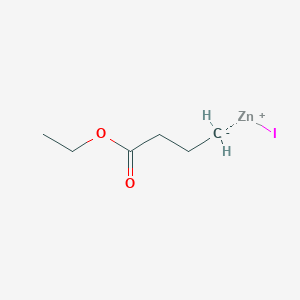





![[1,1'-Biphenyl]-3-carboxylicacid, 4'-amino-3'-fluoro-](/img/structure/B14112762.png)
